

# AZ14133346 solubility and stability data

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## Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050

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## In-Depth Technical Guide: AZ14133346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **AZ14133346**, a potent and selective inhibitor of EGFR Exon20 insertions. The information is compiled from publicly accessible sources and is intended to support research and development activities.

## Core Compound Information

Parameter	Value
Compound Name	AZ14133346
IUPAC Name	(S,E)-1-(3-(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one[1]
Molecular Formula	C <sub>29</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub> [1]
Molecular Weight	477.57 g/mol [1]
Biological Activity	Potent and selective inhibitor of EGFR Exon20 insertions (IC <sub>50</sub> = 85 nM).[1]

## Solubility Data

Currently, specific quantitative solubility data for **AZ14133346** in various solvents is not readily available in the public domain. Commercial suppliers indicate that the compound is available as a solution, but the solvent and concentration are not specified. For research purposes, it is recommended to perform solubility testing in relevant physiological and experimental buffers.

#### Recommended Experimental Protocol for Solubility Assessment:

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

- Preparation of Saturated Solution:
  - Add an excess amount of **AZ14133346** to a series of vials containing different solvents of interest (e.g., water, PBS, DMSO, ethanol).
  - Ensure enough solid is present to achieve saturation.
- Equilibration:
  - Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
  - After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
- Quantification:
  - Carefully remove an aliquot of the supernatant.
  - Dilute the supernatant with an appropriate solvent.
  - Determine the concentration of **AZ14133346** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Data Analysis:

- Calculate the solubility in mg/mL or  $\mu\text{M}$  based on the measured concentration and the dilution factor.

## Stability Data

Qualitative stability information from commercial suppliers suggests that **AZ14133346** is stable for several weeks during standard shipping conditions.<sup>[1]</sup> For long-term storage, specific conditions are recommended.

Storage Condition	Duration
Dry, dark at 0 - 4°C	Short term (days to weeks) <sup>[1]</sup>
-20°C	Long term (months to years) <sup>[1]</sup>

For stock solutions, similar storage conditions are advised:

Storage Condition	Duration
0 - 4°C	Short term (days to weeks) <sup>[1]</sup>
-20°C	Long term (months) <sup>[1]</sup>

Recommended Experimental Protocol for Stability Assessment:

To obtain quantitative stability data, a forced degradation study and long-term stability testing under various conditions are recommended.

Forced Degradation Study:

- Stress Conditions:
  - Expose solutions of **AZ14133346** to a range of stress conditions, including:
    - Acidic: e.g., 0.1 N HCl at 60°C
    - Basic: e.g., 0.1 N NaOH at 60°C

- Oxidative: e.g., 3% H<sub>2</sub>O<sub>2</sub> at room temperature
- Thermal: e.g., 80°C
- Photolytic: e.g., exposure to UV light (e.g., 254 nm) and visible light
- Time Points:
  - Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis:
  - Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
  - Quantify the remaining parent compound and any major degradants.

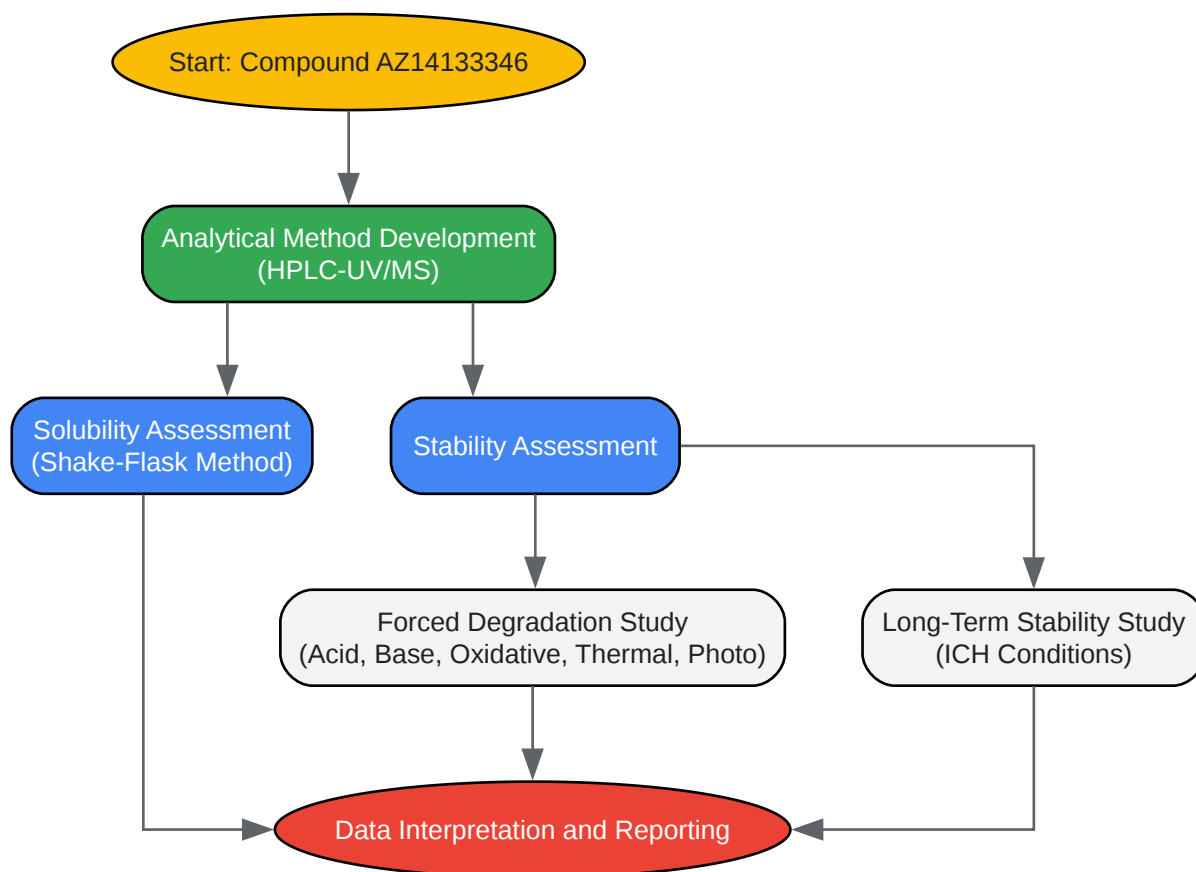
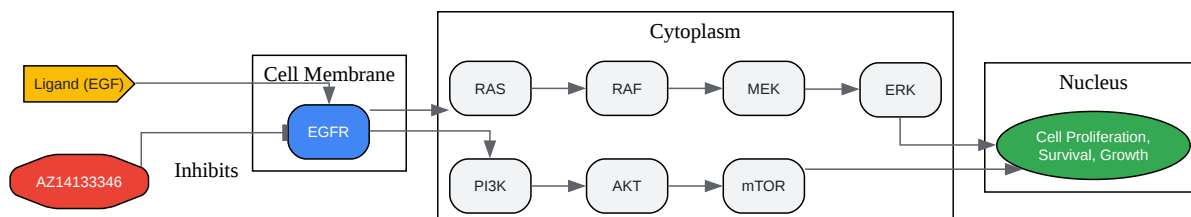
#### Long-Term Stability Study:

- Storage Conditions:
  - Store aliquots of **AZ14133346** in both solid form and in solution (in relevant solvents) at various temperatures and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
- Time Points:
  - Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
- Analysis:
  - Use a validated stability-indicating HPLC method to assess the purity and concentration of **AZ14133346** over time.

## Signaling Pathway and Experimental Workflow

### Signaling Pathway of EGFR Inhibition:

The following diagram illustrates the general signaling pathway inhibited by EGFR inhibitors like **AZ14133346**.



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## References

- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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